molecular formula C9H6Br2S B1405142 Benzo[b]thiophene, 2-bromo-3-(bromomethyl)- CAS No. 183861-05-4

Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-

Cat. No. B1405142
M. Wt: 306.02 g/mol
InChI Key: WWUZCBNSKRVXQN-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is a chemical compound that is formed by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .


Synthesis Analysis

The synthesis of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” involves bromination of 3-methyl thiophene with N-bromosuccinimide . It has also been used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) .


Molecular Structure Analysis

The molecular formula of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is C5H4Br2S. It has an average mass of 255.958 Da and a monoisotopic mass of 253.840027 Da .


Chemical Reactions Analysis

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” include a boiling point of 253.6±25.0 °C at 760 mmHg, a vapor pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 107.2±23.2 °C .

Scientific Research Applications

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives, including compounds like Benzo[b]thiophene, have been reviewed for their structure-activity relationships, revealing diverse therapeutic properties influenced by various biological test systems. No consistent activity pattern has emerged from the substitution of the thiophene ring with other aromatic rings, indicating the unique contributions of specific structural features to biological activity (Drehsen & Engel, 1983).

Thiophenes in Petroleum Biodegradation

Condensed thiophenes, including those related to Benzo[b]thiophene, play a significant role in the composition of petroleum and its products. Studies on the biodegradation of thiophenes like benzothiophene and dibenzothiophene have highlighted their presence in petroleum-contaminated environments and their interaction with biodegradation processes, pointing towards the environmental impact and potential bioremediation strategies for thiophene-containing compounds (Kropp & Fedorak, 1998).

Desulfurization and Reactions on Palladium Surfaces

Research on the interaction of thiophene derivatives with palladium surfaces has provided insights into the desulfurization and denitrogenation processes. These studies contribute to our understanding of how thiophene compounds, including those structurally related to Benzo[b]thiophene, react and decompose when exposed to catalytic surfaces, which is relevant for both environmental and industrial chemistry applications (Caldwell & Land, 1997).

Supramolecular Chemistry Applications

Benzothiophene derivatives are integral to the development of supramolecular structures, such as benzene-1,3,5-tricarboxamide frameworks, for applications in nanotechnology, polymer processing, and biomedical fields. This highlights the versatility and potential of Benzo[b]thiophene-related compounds in advanced material science and engineering (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCBNSKRVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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